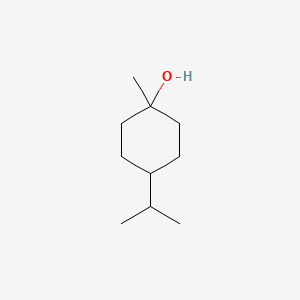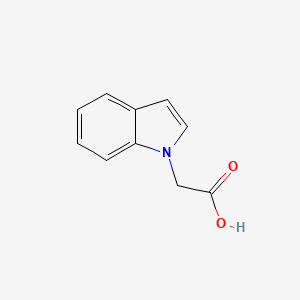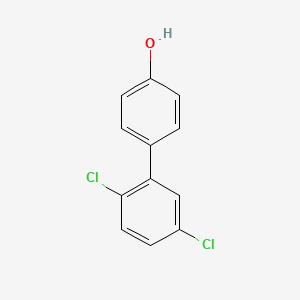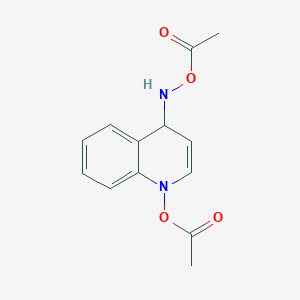
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is a naturally occurring antibiotic mycotoxin produced by certain fungal strains, including Pyrenochaeta terrestris. It belongs to the class of α-pyrones and exhibits significant biological activity, particularly antifungal and phytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrenocin B involves the extraction from fungal cultures. The process typically includes the cultivation of the fungus in a suitable medium, followed by extraction with organic solvents such as ethyl acetate. The crude extract is then purified using chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in pyrenocin B.
Substitution: Substitution reactions can introduce new functional groups into the pyrenocin B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrenocin B is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of α-pyrones and their derivatives.
Biology
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exhibits significant biological activity, making it a valuable compound in biological research. It has been shown to possess antifungal and phytotoxic properties, which are useful in studying plant-pathogen interactions and developing new antifungal agents .
Medicine
The antibiotic properties of pyrenocin B make it a potential candidate for developing new antimicrobial agents.
Industry
In industry, pyrenocin B can be used as a lead compound for developing new agrochemicals and pharmaceuticals. Its antifungal properties are particularly valuable in agriculture for controlling plant diseases.
Mecanismo De Acción
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exerts its effects by targeting specific molecular pathways. One of its known targets is EpsinR, a protein involved in endosomal trafficking. By binding to EpsinR, pyrenocin B inhibits the presentation of endogenous MHC class II-restricted antigens, affecting immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrenocin A
- Pyrenocin C
- Pyrenocin D
- Pyrenocin E
Uniqueness
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is unique among its analogs due to its specific molecular structure and biological activity. While other pyrenocins also exhibit antifungal and phytotoxic properties, pyrenocin B’s ability to inhibit antigen presentation sets it apart .
Propiedades
Número CAS |
72674-29-4 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-(3-hydroxybutanoyl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6(12)4-8(13)11-7(2)16-10(14)5-9(11)15-3/h5-6,12H,4H2,1-3H3 |
Clave InChI |
NXDGLHJHHJJTSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
SMILES canónico |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
Sinónimos |
pyrenocin B pyrenocine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1213377.png)
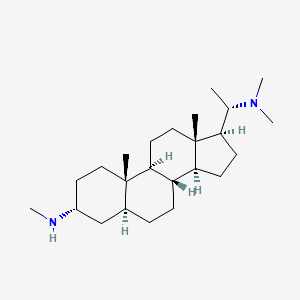
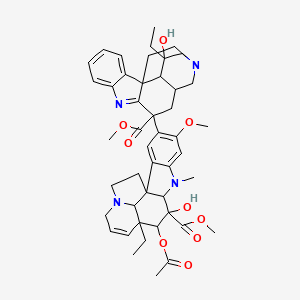
![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)
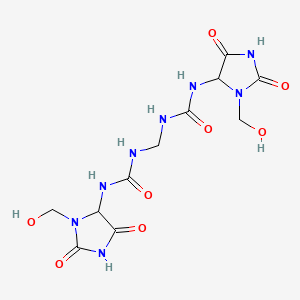
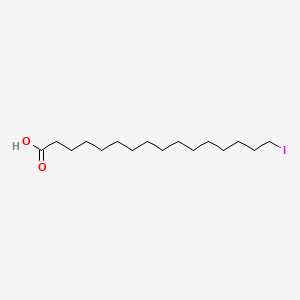
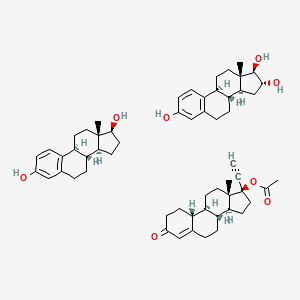
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
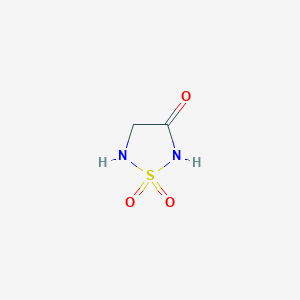
![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)
